(2-Deoxy-beta-D-erythro-pentofuranosyl)urea
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Overview
Description
Preparation Methods
The preparation of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves the hydrolytic fragmentation of thymine glycol or the oxidation of 7,8-dihydro-8-oxo-deoxyguanosine followed by hydrolysis . The synthetic oligodeoxynucleotides containing this adduct are efficiently incised by various forms of the hNEIL1 glycosylase .
Chemical Reactions Analysis
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea undergoes several types of chemical reactions, including:
Scientific Research Applications
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea has several scientific research applications:
Mechanism of Action
The mechanism of action of (2-Deoxy-beta-D-erythro-pentofuranosyl)urea involves its recognition and incision by DNA glycosylases, such as hNEIL1 . These enzymes initiate the base excision repair pathway by cleaving the glycosidic bond and removing the damaged base . The molecular targets include the deoxyribose C1’ of the lesion, with the urea moiety remaining intact .
Comparison with Similar Compounds
(2-Deoxy-beta-D-erythro-pentofuranosyl)urea can be compared with other similar compounds, such as:
N-(2-deoxy-beta-D-erythro-pentofuranosyl)formamide: Another ring fragmentation product of thymine.
1-(2-deoxy-5-O-phosphono-beta-D-erythro-pentofuranosyl)-5-nitro-1H-indole: A compound with a similar deoxyribose structure.
These compounds share structural similarities but differ in their specific chemical properties and biological roles.
Properties
Molecular Formula |
C6H12N2O4 |
---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea |
InChI |
InChI=1S/C6H12N2O4/c7-6(11)8-5-1-3(10)4(2-9)12-5/h3-5,9-10H,1-2H2,(H3,7,8,11)/t3-,4+,5+/m0/s1 |
InChI Key |
QPADYGQDEFABBT-VPENINKCSA-N |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1NC(=O)N)CO)O |
Canonical SMILES |
C1C(C(OC1NC(=O)N)CO)O |
Origin of Product |
United States |
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